Superior Oxidation Yield to Carboxylic Acid vs. 2- and 3-Isomers
When oxidized with Ag2O, Benzo[b]thiophene-4-carboxaldehyde (4-isomer) is converted to its corresponding carboxylic acid with a 91% yield. This performance is substantially higher than the 2-carboxaldehyde isomer, which yields its acid at 72%, and the 3-carboxaldehyde isomer, which yields its acid at 70% [1]. This represents a relative yield improvement of 26% over the 2-isomer and 30% over the 3-isomer.
| Evidence Dimension | Oxidation Yield to Corresponding Carboxylic Acid |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxaldehyde (72%) and Benzo[b]thiophene-3-carboxaldehyde (70%) |
| Quantified Difference | +19 percentage points over 2-isomer; +21 percentage points over 3-isomer |
| Conditions | Oxidation of aldehydes with Ag2O; yields reported for the resulting carboxylic acids along with their melting points. |
Why This Matters
For synthesis planning, the 4-isomer provides a significantly more efficient and cost-effective route to the 4-carboxylic acid derivative compared to its 2- and 3-isomer counterparts.
- [1] Indazoles. (2022). Discovery of 10133-25-2. Retrieved from https://www.indazoles.com/discovery-of-10133-25-2/ View Source
